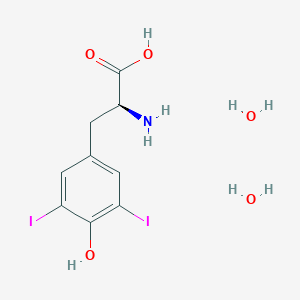
2-(Dibenzylamino)acetic acid
描述
Comprehensive Analysis of “2-(Dibenzylamino)acetic acid”
The compound 2-(Dibenzylamino)acetic acid is a chemical structure that can be derived from dibenzylamine through the introduction of an acetic acid moiety. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are extensively studied, which can provide insights into the properties and reactivity of 2-(Dibenzylamino)acetic acid.
Synthesis Analysis
The synthesis of related compounds often involves the use of carbodiimide chemistry, as seen in the synthesis of α-ketoamide derivatives using OxymaPure/DIC, which offers high purity and yield . Similarly, the synthesis of dibenzo[b,h][1,6]naphthyridines from 2-acetylaminobenzaldehyde involves condensation reactions under basic conditions . These methods suggest that the synthesis of 2-(Dibenzylamino)acetic acid could potentially be optimized using similar carbodiimide or condensation approaches.
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, shows specific dihedral angles between substituent groups and the phenyl moiety, which are stabilized by hydrogen bonding . In the case of 2-(3-hydroxybenzylamino)acetic acid, the crystal packing is stabilized by intermolecular hydrogen bonds . These findings suggest that 2-(Dibenzylamino)acetic acid may also exhibit specific geometric conformations and intermolecular interactions that could influence its properties and applications.
Chemical Reactions Analysis
The reactivity of similar compounds includes the photolysis of 2-nitrobenzylidene acetals, which can release substrates in a high-yielding manner . Acid-catalyzed reactions, such as the double-cyclization of N,N-dibenzylaminoacetaldehyde dialkyl acetals, demonstrate the potential for complex transformations . These studies indicate that 2-(Dibenzylamino)acetic acid could undergo various chemical reactions, potentially leading to the formation of novel structures or the release of active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often characterized by techniques such as FT-IR, NMR, and elemental analysis . The crystal structures of carboxylic acid derivatives reveal insights into their hydrogen bonding patterns and molecular associations . These analytical methods could be applied to 2-(Dibenzylamino)acetic acid to determine its purity, structural details, and potential for forming cocrystals or polymers.
科学研究应用
Molecular Structure and Stability
- A study on a closely related compound, 2-(3-Hydroxybenzylamino)acetic acid, revealed two independent molecules in the asymmetric unit with a notable dihedral angle between the benzene rings. This provides insights into the structural stability and molecular interactions which could be applicable to the study of 2-(Dibenzylamino)acetic acid (Zhi & Wu, 2011).
Application in Bioconjugate Chemistry
- The synthesis of 2-(Dibenzylamino)butane-1,4-dithiol (DABDT), a disulfide-reducing agent derived from aspartic acid, highlights the potential of 2-(Dibenzylamino)acetic acid derivatives in bioconjugate chemistry. These derivatives, including 2-(Dibenzylamino)acetic acid, could be explored for similar applications due to their solubility and user-friendly properties (Mthembu et al., 2019).
Synthetic Building Blocks
- In the preparation of HIV protease inhibitors, N,N-dibenzyl-alpha-amino aldehydes, which are structurally similar to 2-(Dibenzylamino)acetic acid, have been used as key building blocks. This suggests potential applications of 2-(Dibenzylamino)acetic acid in the synthesis of medically significant compounds (Beaulieu & Wernic, 1996).
Advancement in Organic Synthesis
- Research on diastereoselective syntheses involving α-Dibenzylamino aldehydes, closely related to 2-(Dibenzylamino)acetic acid, offers insights into the synthesis of complex organic structures. This is indicative of the potential utility of 2-(Dibenzylamino)acetic acid in organic synthesis and the development of new pharmaceuticals (Andrés et al., 2006).
Potential for Pharmaceutical Development
- The use of compounds structurally related to 2-(Dibenzylamino)acetic acid in the development of HIV protease inhibitors and other pharmaceuticals underscores its potential applicability in medicinal chemistry and drug design (Beaulieu & Wernic, 1996).
Catalysis and Chemical Reactions
- Research involving dibenzylamine, a compound related to 2-(Dibenzylamino)acetic acid, in reactions like Michael addition and its role in the synthesis of complex organic compounds, suggests potential catalytic and synthetic applications for 2-(Dibenzylamino)acetic acid in organic chemistry (Nematollahi et al., 2006).
安全和危害
The safety information for 2-(Dibenzylamino)acetic acid includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
2-(dibenzylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(19)13-17(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWVRVNMKUFQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dibenzylamino)acetic acid | |
CAS RN |
17360-47-3 | |
| Record name | 17360-47-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B102983.png)











